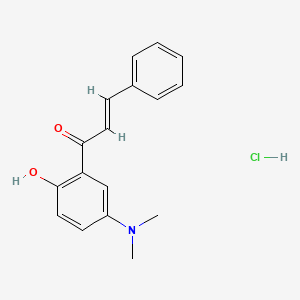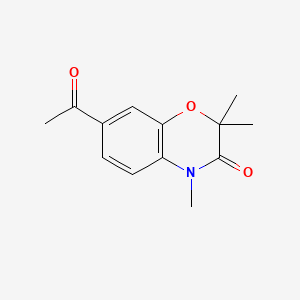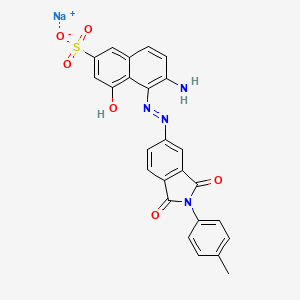
1,1-Diphenoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenoxyethane is an organic compound with the molecular formula C14H14O2 It is a derivative of ethane where two phenoxy groups are attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diphenoxyethane can be synthesized through several methods. One common method involves the reaction of phenol with 1,2-dichloroethane or ethylene glycol sulfonate in an alkaline medium. The reaction typically takes place in ethanol or water, yielding this compound with a high degree of purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of phenol and 1,2-dibromoethane as starting materials. The reaction is carried out in the presence of a solvent like ethanol. The process requires careful control of temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
1,1-Diphenoxyethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of phenoxy derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-diphenoxyethane involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenoxyethane: Similar in structure but with phenoxy groups attached to different carbon atoms.
Diphenyl ether: Contains two phenyl groups connected by an oxygen atom.
Phenoxyethanol: Contains a phenoxy group attached to an ethanol molecule.
Uniqueness
1,1-Diphenoxyethane is unique due to the positioning of its phenoxy groups on the same carbon atom, which imparts distinct chemical and physical properties compared to its analogs. This unique structure makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
4850-74-2 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-phenoxyethoxybenzene |
InChI |
InChI=1S/C14H14O2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
FRRIJIONUFQFSM-UHFFFAOYSA-N |
SMILES canónico |
CC(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)


![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)




